2-Ethyl-N-methylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
2-ethyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-8-6-4-5-7-9(8)13(11,12)10-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
GGNGIKIYEHBQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1S(=O)(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Ethyl N Methylbenzene 1 Sulfonamide
Established Synthetic Routes to 2-Ethyl-N-methylbenzene-1-sulfonamide
Traditional synthetic approaches to arylsulfonamides have been well-established for decades, typically relying on the reactivity of sulfonyl chlorides as key intermediates. These methods are characterized by their reliability and scalability, forming the bedrock of sulfonamide synthesis.
The most direct and conventional method for preparing this compound involves a two-step process starting from 2-ethylbenzene. This approach hinges on the creation of a sulfonyl chloride intermediate, which is then reacted with the appropriate amine.
Chlorosulfonation of 2-Ethylbenzene: The first step is an electrophilic aromatic substitution reaction where 2-ethylbenzene is treated with chlorosulfonic acid. The ethyl group is an ortho-, para-director, leading to a mixture of isomers. The 2-ethyl and 4-ethyl isomers are formed, which require separation.
Amination of the Sulfonyl Chloride: The isolated 2-ethylbenzenesulfonyl chloride is then reacted with methylamine (B109427). This is a nucleophilic substitution reaction at the sulfur atom, where the amine displaces the chloride ion to form the stable sulfonamide bond. An organic or inorganic base is typically added to neutralize the HCl byproduct. rsc.org
Table 1: Conventional Direct Sulfonamidation Protocol
| Step | Reactants | Reagent | Product | Reaction Type |
| 1 | 2-Ethylbenzene | Chlorosulfonic Acid (HSO₃Cl) | 2-Ethylbenzenesulfonyl chloride | Electrophilic Aromatic Substitution |
| 2 | 2-Ethylbenzenesulfonyl chloride | Methylamine (CH₃NH₂) | This compound | Nucleophilic Acyl Substitution |
Multi-step syntheses offer alternative pathways that can be advantageous when the starting materials for direct approaches are unavailable or when specific regioselectivity is required without complex isomeric separations. Such sequences often employ the use of protecting groups to mask reactive functionalities during intermediate steps. utdallas.edu
A plausible multi-step route could begin with 2-ethylaniline (B167055). The highly activating and reactive amino group is first protected, typically as an acetamide, to prevent unwanted side reactions during the subsequent sulfonation step. utdallas.edu
Protection: 2-ethylaniline is acetylated using acetic anhydride (B1165640) to form N-(2-ethylphenyl)acetamide.
Chlorosulfonation: The protected compound undergoes chlorosulfonation. The acetamido group is a strong ortho-, para-director, leading primarily to substitution at the para position (position 4 relative to the acetamido group).
Amination: The resulting sulfonyl chloride is reacted with methylamine to form the N-methylsulfonamide.
Deprotection: The acetyl protecting group is removed via acid or base hydrolysis to yield the final product, albeit a different isomer (4-amino-2-ethyl-N-methylbenzene-1-sulfonamide) in this specific sequence, illustrating how multi-step paths can be tailored to achieve different substitution patterns. To achieve the target molecule, one would need to start with a precursor that allows for the correct final substitution pattern, possibly involving a Sandmeyer-type reaction to introduce the sulfonyl chloride group. organic-chemistry.org
Table 2: Illustrative Multi-step Synthesis Involving a Protecting Group
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | 2-Ethylaniline | Acetic Anhydride | N-(2-ethylphenyl)acetamide | Protect the reactive amino group utdallas.edu |
| 2 | N-(2-ethylphenyl)acetamide | Chlorosulfonic Acid | 4-Acetamido-3-ethylbenzenesulfonyl chloride | Introduce the sulfonyl chloride group |
| 3 | 4-Acetamido-3-ethylbenzenesulfonyl chloride | Methylamine (CH₃NH₂) | N-(4-Acetamido-3-ethylphenyl)-N-methylsulfonamide | Form the sulfonamide bond |
| 4 | N-(4-Acetamido-3-ethylphenyl)-N-methylsulfonamide | Acid/Base (e.g., HCl) | 4-Amino-3-ethyl-N-methylbenzene-1-sulfonamide | Remove the protecting group utdallas.edu |
Novel and Green Chemistry Synthetic Protocols
In response to the growing need for environmentally benign chemical processes, new synthetic methods are being developed that minimize waste, avoid harsh reagents, and reduce energy consumption. tandfonline.com
Transition-metal catalysis has revolutionized organic synthesis, and the formation of sulfonamides is no exception. These methods often exhibit high functional group tolerance and provide access to molecules that are difficult to prepare using traditional means. nih.gov
Palladium-Catalyzed Cross-Coupling: One advanced strategy involves the palladium-catalyzed coupling of an arylboronic acid with a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)). organic-chemistry.org For the target molecule, 2-ethylphenylboronic acid could be coupled with DABSO, followed by in-situ treatment with an oxidant (like sodium hypochlorite) and methylamine to generate this compound in a one-pot process. nih.govorganic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysis offers a cost-effective alternative for C-N and C-S bond formation. acs.org Methods have been developed for the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids, followed by one-pot amination. nih.gov This would allow for the synthesis of the target sulfonamide from 2-ethylbenzoic acid.
Table 3: Comparison of Catalytic Synthetic Routes
| Catalytic System | Aryl Precursor | Sulfur Source | Key Advantages |
| Palladium-based | 2-Ethylphenylboronic acid or 2-Ethyliodobenzene | DABSO (SO₂ surrogate) | High functional group tolerance, mild conditions. nih.gov |
| Copper-based | 2-Ethylbenzoic acid or Aryl Halide | SO₂ + Halogen source | Uses inexpensive catalyst, allows use of carboxylic acid precursors. acs.orgnih.gov |
| Photoredox/Copper Synergy | Aryl radical precursors | Sulfur Dioxide | Proceeds at room temperature, single-step process. acs.org |
Eliminating volatile organic solvents and utilizing alternative energy sources are key tenets of green chemistry.
Solvent-Free Mechanosynthesis: Recent research has demonstrated the synthesis of sulfonamides using mechanochemistry, where mechanical force (e.g., in a ball mill) initiates the chemical reaction. rsc.org A one-pot, two-step process can be employed where an aryl disulfide is first oxidized and chlorinated using solid sodium hypochlorite, followed by amination with a solid base like magnesium oxide. This solvent-free method is highly efficient and environmentally friendly. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. nih.govnih.gov The reaction of 2-ethylbenzenesulfonyl chloride with methylamine could be performed in minutes under microwave conditions, potentially in a solvent-free or minimal-solvent system. amazonaws.comscirp.org
Table 4: Green Chemistry Approaches to Sulfonamide Synthesis
| Method | Energy Source | Solvent | Typical Reaction Time | Key Benefit |
| Mechanosynthesis | Mechanical (Ball Mill) | Solvent-Free | 1-2 hours | Eliminates bulk solvent use, cost-effective. rsc.org |
| Microwave-Assisted | Microwave Irradiation | Minimal or No Solvent | 5-30 minutes | Significant reduction in reaction time, improved yields. nih.govmdpi.com |
| Aqueous Synthesis | Conventional Heating | Water | Several hours | Avoids organic solvents, simplifies product isolation. rsc.orgscilit.com |
Derivatization Strategies of the this compound Scaffold
Once synthesized, the this compound scaffold can be further modified to create a library of related compounds. Derivatization can occur at several positions on the molecule.
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo further substitution. The existing ethyl (ortho-, para-directing) and N-methylsulfonamide (meta-directing) groups will influence the position of the incoming electrophile. The combined directing effects would likely favor substitution at the positions ortho and para to the ethyl group and meta to the sulfonamide group, requiring careful analysis to predict the major product.
Benzylic Functionalization: The ethyl group possesses a benzylic position (the -CH₂- group), which is susceptible to free-radical reactions. For example, reaction with N-bromosuccinimide (NBS) under UV light could introduce a bromine atom at this position, which can then be displaced by various nucleophiles to introduce new functional groups.
Modification of the Sulfonamide Moiety: While the N-methyl group prevents further N-alkylation, related primary (N-H) or secondary (N-H) sulfonamides are readily alkylated using alcohols in the presence of ruthenium or manganese catalysts. organic-chemistry.org This "borrowing hydrogen" methodology is a powerful tool for derivatizing the nitrogen atom of the sulfonamide core. organic-chemistry.org
Table 5: Potential Derivatization Reactions
| Reaction Type | Reagents | Site of Reaction | Potential Product |
| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro-2-ethyl-N-methylbenzene-1-sulfonamide isomer |
| Halogenation | Br₂ / FeBr₃ | Aromatic Ring | Bromo-2-ethyl-N-methylbenzene-1-sulfonamide isomer |
| Benzylic Bromination | NBS, light | Ethyl Group (-CH₂-) | 2-(1-Bromoethyl)-N-methylbenzene-1-sulfonamide |
| N-Alkylation (on related primary sulfonamide) | Alcohol, Ru catalyst | Sulfonamide Nitrogen | 2-Ethyl-N-alkyl-N-methylbenzene-1-sulfonamide organic-chemistry.org |
Modifications at the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the ethyl group and the N-methylsulfamoyl group (-SO₂NHCH₃).
The ethyl group is an activating, ortho-, para-directing substituent. This is due to a combination of inductive electron donation and hyperconjugation, which enriches the electron density at the positions ortho and para to the ethyl group, making them more susceptible to electrophilic attack. Conversely, the N-methylsulfamoyl group is a deactivating, meta-directing substituent. The strong electron-withdrawing nature of the sulfonyl group reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position.
Given the opposing directing effects of the two substituents on this compound, the precise location of substitution will depend on the reaction conditions and the nature of the electrophile. However, it is generally expected that the activating effect of the ethyl group will predominantly influence the substitution pattern.
Common electrophilic aromatic substitution reactions that can be applied to the benzene ring include nitration, halogenation, and sulfonation.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. This reaction generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution.
Halogenation: The incorporation of a halogen atom (e.g., bromine or chlorine) onto the benzene ring is generally accomplished by treating the sulfonamide with the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).
Sulfonation: The attachment of a sulfonic acid group (-SO₃H) to the aromatic ring can be carried out by reacting the compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid).
While specific studies on the electrophilic substitution of this compound are not extensively documented, the principles of electrophilic aromatic substitution on substituted benzenes provide a strong predictive framework for its reactivity.
Transformations at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound possesses a lone pair of electrons and an acidic proton, making it a key site for various chemical transformations, most notably N-alkylation and N-arylation. The acidity of the N-H proton is enhanced by the strong electron-withdrawing sulfonyl group, facilitating its removal by a base.
N-Alkylation: The introduction of an additional alkyl group onto the sulfonamide nitrogen can be achieved through various methods. A common approach involves the deprotonation of the sulfonamide with a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic sulfonamidate anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to yield the corresponding N,N-disubstituted sulfonamide.
More contemporary and environmentally benign methods for N-alkylation utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on manganese or copper. These reactions often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the sulfonamide.
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Reference |
| Mn(I) PNP pincer complex | Benzyl alcohol | K₂CO₃ | Xylenes | 150 | N-benzyl-p-toluenesulfonamide | N/A |
| Cu(OAc)₂ | Benzyl alcohol | K₂CO₃ | N/A | N/A | N-benzyl-p-toluenesulfonamide | N/A |
| FeCl₂ | Benzyl alcohol | K₂CO₃ | N/A | N/A | N-benzyl-p-toluenesulfonamide | N/A |
N-Arylation: The formation of a bond between the sulfonamide nitrogen and an aromatic ring can be accomplished through transition metal-catalyzed cross-coupling reactions. Common methods include the Buchwald-Hartwig amination and the Ullmann condensation. These reactions typically employ a palladium or copper catalyst, respectively, to couple the sulfonamide with an aryl halide or triflate. Ligand-free copper-catalyzed N-arylation of sulfonamides with aryl bromides has also been reported.
| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Product | Reference |
| CuI | Aryl bromide | Cs₂CO₃ | DMF | 135 | N-aryl sulfonamide | N/A |
| Pd(dba)₂ / ligand | Aryl chloride | Base | Toluene | N/A | N-aryl sulfonamide | N/A |
Side Chain Functionalization (Ethyl Group and Other Substituents)
The ethyl and N-methyl groups of this compound also offer opportunities for chemical modification, although these transformations are generally less common than those on the aromatic ring or at the sulfonamide nitrogen.
Functionalization of the Ethyl Group: The ethyl group, being attached to an aromatic ring, has a benzylic position (the carbon atom directly bonded to the ring). The C-H bonds at this position are weaker than typical alkyl C-H bonds and are therefore more susceptible to radical reactions and oxidation.
Benzylic Halogenation: The benzylic hydrogen atoms of the ethyl group can be selectively replaced with a halogen, typically bromine, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a free radical chain mechanism, with the stability of the intermediate benzylic radical favoring substitution at this position.
Benzylic Oxidation: The ethyl group can be oxidized to a carbonyl group under strong oxidizing conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the ethyl group to an acetyl group, yielding the corresponding ketone. The presence of at least one benzylic hydrogen is a prerequisite for this reaction. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the ethyl group towards oxidation. mdpi.com
| Reagent | Product | Reference |
| N-Bromosuccinimide (NBS), radical initiator | 2-(1-bromoethyl)-N-methylbenzene-1-sulfonamide | N/A |
| Potassium permanganate (KMnO₄) | 2-acetyl-N-methylbenzene-1-sulfonamide | N/A |
Functionalization of the N-Methyl Group: The N-methyl group is generally less reactive than the benzylic position of the ethyl group. However, under certain conditions, reactions involving this group are possible. For instance, oxidative N-demethylation can be achieved using enzymatic or specific chemical methods, although this is more common in biological or complex synthetic contexts. Additionally, α-lithiation of the N-methyl group followed by reaction with an electrophile could potentially be a route to further functionalization, though this may be complicated by the acidity of the N-H proton in the parent sulfonamide.
Advanced Spectroscopic and Crystallographic Characterization of 2 Ethyl N Methylbenzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-Ethyl-N-methylbenzene-1-sulfonamide provides a clear map of the proton environments within the molecule. The aromatic region is expected to display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene (B151609) ring. The proton ortho to the large sulfonamide group and meta to the ethyl group would likely appear at the most downfield position due to the strong electron-withdrawing effect of the SO₂ group. The remaining aromatic protons will appear slightly more upfield, with their exact shifts and coupling patterns determined by their relative positions.
The aliphatic region is characterized by signals from the ethyl and N-methyl groups. The ethyl group protons will present as a quartet for the methylene (B1212753) (-CH₂) group coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene protons. The N-methyl group is expected to appear as a singlet, as it has no adjacent protons to couple with, though it may show a slight quartet splitting if coupled to the N-H proton. However, in N-methylated sulfonamides, this coupling is often not resolved. The N-H proton of the sulfonamide group itself typically appears as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic C-H | 7.8 - 8.0 | Multiplet | 1H |
| Aromatic C-H | 7.3 - 7.6 | Multiplet | 3H |
| N-H | ~5.0 | Broad Singlet | 1H |
| Ethyl (-CH₂) | ~2.8 | Quartet (q) | 2H |
| N-Methyl (-CH₃) | ~2.6 | Singlet (s) | 3H |
Carbon-13 NMR (¹³C NMR) Structural Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The spectrum will show distinct signals for each unique carbon atom. The aromatic region will contain six signals, with the carbon atom directly attached to the sulfonamide group (C1) being the most downfield due to significant deshielding. The carbon attached to the ethyl group (C2) will also be downfield, though less so than C1.
The aliphatic region will feature three signals: one for the ethyl methylene carbon, one for the ethyl methyl carbon, and one for the N-methyl carbon. The chemical shifts of these carbons are characteristic of their respective environments. The presence of these distinct signals confirms the arrangement of the alkyl substituents on the benzene ring and the sulfonamide nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-S | ~138 |
| Aromatic C-CH₂CH₃ | ~142 |
| Aromatic C-H | 126 - 134 |
| Ethyl (-CH₂) | ~23 |
| N-Methyl (-CH₃) | ~29 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the ethyl group's methylene quartet and its methyl triplet, confirming their connectivity. Correlations between adjacent aromatic protons would also be visible, helping to assign their specific positions on the ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methylene protons and the methylene carbon of the ethyl group, as well as between the methyl protons and the methyl carbon. Each aromatic proton would also show a correlation to its directly attached carbon atom.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, which each have characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is dominated by strong absorptions from the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to produce two intense bands. The N-H stretching vibration of the sulfonamide group will appear as a distinct band in the 3200-3300 cm⁻¹ region. Other key absorptions include C-H stretching from the aromatic and aliphatic groups, and C=C stretching vibrations from the benzene ring.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3250 - 3300 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| S=O Symmetric Stretch | 1150 - 1180 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric S=O stretch of the sulfonamide group is often strong in the Raman spectrum. Vibrations of the aromatic ring, particularly the "ring-breathing" modes, typically produce strong and sharp signals in Raman spectra, providing a clear fingerprint for the substituted benzene moiety. The C-S bond stretch may also be more readily observed in the Raman spectrum. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.govchemicalbook.com
Table 4: Characteristic Raman Shifts for this compound
| Functional Group / Vibration | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3080 | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic Ring Breathing | ~1000 | Strong |
| S=O Symmetric Stretch | 1150 - 1180 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The benzene ring in the molecule is the primary chromophore responsible for its UV absorption.
The electronic spectrum of benzenoid compounds is typically characterized by two main absorption bands originating from π → π* transitions. The more intense band, often referred to as the E-band (ethylenic), appears at shorter wavelengths, while a less intense band, the B-band (benzenoid), is observed at longer wavelengths. The substitution on the benzene ring, in this case by an ethyl group and a sulfonamide group, can cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax Range (nm) | Characteristics |
|---|---|---|
| π → π* (E-band) | ~200-230 | High intensity, related to the primary aromatic ring transitions. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. The molecular formula for this compound is C9H13NO2S, corresponding to a monoisotopic mass of approximately 199.0667 Da. uni.lu
Under electrospray ionization (ESI) conditions, the compound is expected to be readily protonated to form the pseudomolecular ion [M+H]+ at m/z 200.0740. uni.lu Other adducts, such as the sodium adduct [M+Na]+ at m/z 222.0559, may also be observed. uni.lu
Collision-induced dissociation (CID) of the protonated molecule would lead to characteristic fragment ions. A common fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the C-S bond. nih.gov One of the most significant fragmentations in the mass spectra of arylsulfonamides is the elimination of sulfur dioxide (SO2), which corresponds to a neutral loss of 64 Da. nih.gov This rearrangement process is often observed upon collision-induced dissociation. nih.gov
Another typical fragmentation involves the cleavage of the C-S bond, which would result in an ion corresponding to the ethylbenzene (B125841) moiety. Further fragmentation of the side chains would also occur.
Table 2: Predicted and Common Fragment Ions for this compound
| m/z (Predicted/Common) | Ion Formula/Structure | Description |
|---|---|---|
| 200.0740 | [C9H14NO2S]+ | Protonated molecule [M+H]+ |
| 199.0667 | [C9H13NO2S]+• | Molecular ion [M]+• |
| 135.0093 | [C9H11]+ | Loss of SO2NHCH3 |
| 105.0699 | [C8H9]+ | Loss of CH3 from the ethylbenzene fragment |
| 91.0542 | [C7H7]+ | Tropylium ion, a common fragment in alkylbenzenes |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. While a specific crystal structure for this compound has not been reported, analysis of closely related sulfonamide structures allows for a detailed prediction of its solid-state conformation. For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined to be in the orthorhombic Pna21 space group. nsf.gov It is expected that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. The analysis would reveal precise bond lengths and angles, such as the S=O, S-N, and S-C bond distances, and the tetrahedral geometry around the sulfur atom.
Table 3: Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c, Pna21 |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C (aromatic) Bond Length | ~1.76 Å |
| C-S-N Bond Angle | ~107° |
The supramolecular architecture of crystalline this compound would be dictated by various intermolecular interactions. The sulfonamide group is a key player in forming these interactions. The N-H group can act as a hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors.
It is highly probable that the crystal packing would feature intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains or dimeric motifs. nih.gov For example, in the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, molecules are linked by N—H⋯N hydrogen-bonding interactions. nih.gov
Computational Chemistry and Quantum Mechanical Analysis of 2 Ethyl N Methylbenzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. Calculations for 2-Ethyl-N-methylbenzene-1-sulfonamide are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure accurate results. nih.gov
Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
The conformational landscape of this molecule is primarily defined by the rotation around the C(aryl)-S and S-N bonds, as well as the orientation of the ethyl group. Studies on ortho-substituted benzenesulfonamides indicate that steric hindrance from the ortho-ethyl group significantly influences the orientation of the sulfonamide group relative to the benzene (B151609) ring. mdpi.comscite.ai The S-N bond in related sulfonamides often adopts a conformation where the nitrogen lone pair is anti to one of the S-O bonds to minimize repulsive interactions. chemrxiv.orgacs.org The ethyl group attached to the nitrogen atom and the ethyl group on the benzene ring will also adopt staggered conformations to minimize steric strain.
Theoretical calculations for related sulfonamide derivatives provide expected values for key structural parameters. mkjc.in
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| S=O | 1.424 | O-S-O | 120.5 |
| S-N | 1.635 | C(aryl)-S-N | 107.8 |
| S-C(aryl) | 1.783 | S-N-C(methyl) | 115.0 |
| N-C(methyl) | 1.470 |
Note: Data is representative and based on DFT calculations of similar benzenesulfonamide (B165840) derivatives. mkjc.in
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. jsaer.com
For this compound, the HOMO is expected to be localized primarily on the ethyl-substituted benzene ring, which is the most electron-rich part of the molecule. The LUMO is anticipated to be distributed over the sulfonamide group (-SO₂NH-), particularly on the sulfur and oxygen atoms, which are electron-withdrawing. This separation of frontier orbitals indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. researchgate.netresearchgate.net
Various global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's chemical behavior. jsaer.com
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Formula |
|---|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -6.125 | - |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.157 | - |
| Energy Gap | ΔE | 4.968 | ELUMO - EHOMO |
| Electronegativity | χ | 3.641 | -(ELUMO + EHOMO)/2 |
| Chemical Hardness | η | 2.484 | (ELUMO - EHOMO)/2 |
| Chemical Softness | S | 0.403 | 1/η |
| Electrophilicity Index | ω | 2.669 | χ²/2η |
Note: Values are representative, based on DFT calculations for structurally similar sulfonamides. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jsaer.com The MEP surface displays regions of negative electrostatic potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net
In this compound, the MEP map would show the most negative potential localized around the electronegative oxygen atoms of the sulfonyl group, making them the primary sites for interactions with electrophiles or hydrogen bond donors. jsaer.com The area around the benzene ring would also exhibit negative potential due to the π-electron cloud. Conversely, the most positive potential would be found around the hydrogen atoms, particularly the one attached to the nitrogen (if present, though in this N-methylated compound, it is absent) and those on the alkyl groups. jsaer.comrsc.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying charge transfer and intramolecular interactions. It quantifies the stabilization energy (E⁽²⁾) associated with hyperconjugative interactions, which arise from electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. mkjc.inresearchgate.net
Table 3: Predicted NBO Second-Order Perturbation Energies (E⁽²⁾)
| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ*(S-O1) | ~5.80 | n → σ* |
| LP(1) N | σ*(S-O2) | ~5.95 | n → σ* |
| LP(2) O1 | σ*(S-N) | ~2.50 | n → σ* |
| LP(2) O2 | σ*(S-C aryl) | ~2.75 | n → σ* |
| π(C-C)aryl | π*(C-C)aryl | ~20.0 | π → π* |
Note: E⁽²⁾ values are illustrative and based on analyses of comparable sulfonamide structures. The magnitude indicates the strength of the intramolecular interaction. mkjc.inresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in response to its environment. nih.govmdpi.com
MD simulations of this compound can be performed in different environments, such as in a vacuum (to study intrinsic dynamics) or in an aqueous solution (to understand its behavior in a biological context). These simulations would reveal the flexibility of the molecule, particularly the rotational dynamics of the ethyl and N-methyl groups and the torsional motions around the C-S and S-N bonds.
Interaction with Solvent Models
The interaction of a solute with a solvent can significantly influence its conformation, reactivity, and other physicochemical properties. In computational chemistry, solvent effects are typically modeled using either explicit or implicit solvent models.
An explicit solvent model would involve simulating this compound surrounded by a number of individual solvent molecules (e.g., water, methanol, or dimethyl sulfoxide). This approach allows for the detailed analysis of specific solute-solvent interactions, such as hydrogen bonding. For this compound, this could reveal how solvent molecules interact with the sulfonyl group's oxygen atoms and the nitrogen atom.
An implicit solvent model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry.
A hypothetical study on this compound would likely involve optimizing the molecule's geometry in the gas phase and then in various solvent models. The resulting data would illustrate the changes in bond lengths, bond angles, and dihedral angles upon solvation. Furthermore, calculations of the solvation free energy would indicate the stability of the compound in different solvents.
Table 1: Hypothetical Solvation Data for this compound
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |
| Gas Phase | 1 | 0 | Value |
| Water | 78.39 | Value | Value |
| Methanol | 32.6 | Value | Value |
| DMSO | 46.8 | Value | Value |
Note: The values in this table are hypothetical and would need to be determined through specific quantum mechanical calculations.
Reactivity and Selectivity Prediction
Quantum mechanical calculations are powerful tools for predicting the reactivity and selectivity of a molecule. By analyzing the electronic structure, one can identify the most likely sites for electrophilic and nucleophilic attack.
Fukui Function Analysis
Fukui functions are a key component of Density Functional Theory (DFT) that help in identifying the local reactivity of different sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating these functions for this compound, one could create a map of its chemical reactivity. The regions with the highest f+(r) values would be the most susceptible to nucleophilic attack, while those with the highest f-(r) values would be the most likely sites for electrophilic attack. This analysis would be crucial in understanding how the molecule might interact with biological targets or other reagents.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| S | Value | Value |
| O1 (sulfonyl) | Value | Value |
| O2 (sulfonyl) | Value | Value |
| N | Value | Value |
| C (aromatic ring) | Value | Value |
Note: The values in this table are hypothetical and represent the type of data that would be generated from a Fukui function analysis.
Reaction Pathway Modeling
Computational chemistry allows for the modeling of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways.
By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the energy maxima along the reaction coordinate, and intermediates. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.
For example, a theoretical study could model the N-alkylation or N-acylation of the sulfonamide nitrogen. This would involve calculating the geometries and energies of the reactants, the transition state, and the products. Such a study would provide valuable information on the feasibility and kinetics of the reaction, which could be used to optimize synthetic procedures. The modeling could also elucidate the role of catalysts or different reaction conditions.
Analytical Methodologies for the Quantitative and Qualitative Assessment of 2 Ethyl N Methylbenzene 1 Sulfonamide
Chromatographic Separation Techniques
Chromatography is the cornerstone for the separation and analysis of 2-Ethyl-N-methylbenzene-1-sulfonamide from complex matrices. Both high-performance liquid chromatography and gas chromatography offer viable pathways for its assessment, each with specific considerations.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a primary technique for the analysis of benzenesulfonamide (B165840) derivatives. Methodologies developed for the closely related isomers, such as N-Ethyl-2-methylbenzenesulfonamide and N-Ethyl-4-methylbenzenesulfonamide, provide a validated starting point. sielc.comsielc.com These methods typically employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) for optimal separation. sielc.comsielc.com
The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape and reproducibility. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is the preferred modifier over non-volatile acids like phosphoric acid. sielc.comsielc.com These scalable liquid chromatography methods are suitable for both purity assessments and pharmacokinetic studies. sielc.comsielc.com
Table 1: Illustrative HPLC Parameters for Sulfonamide Isomer Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Newcrom R1 or C18, 3 µm/5 µm | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | sielc.comsielc.com |
| Mode | Reverse Phase (RP) | sielc.comsielc.com |
| Application | Purity analysis, preparative separation, pharmacokinetics | sielc.comsielc.com |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of sulfonamides by Gas Chromatography (GC) can be challenging due to their polarity and low volatility. Therefore, a common strategy involves the chemical derivatization of the sulfonamide to create a more volatile and thermally stable analogue suitable for GC analysis. nih.gov Techniques such as methylation can be employed to convert the acidic proton of the sulfonamide group into a methyl ester, which exhibits improved chromatographic behavior. nih.gov
The development of a GC method would focus on optimizing parameters such as the injection temperature, the column oven temperature program, and the carrier gas flow rate to achieve efficient separation from other components. Columns with a mid-polarity stationary phase, such as an Rtx-200, are often suitable for this class of compounds. shimadzu.com
Table 2: Typical GC Parameters for Analysis of Sulfonic Acid Esters
| Parameter | Condition | Source |
|---|---|---|
| Instrument | Gas Chromatograph (GC) | shimadzu.com |
| Column | Rtx-200 (30 m L. X 0.25 mm I.D., df=0.25 µm) | shimadzu.com |
| Injection Temperature | 280°C | shimadzu.com |
| Carrier Gas | Helium | shimadzu.com |
| Oven Program | 70°C (2 min) → (15°C/min) → 320°C (3 min) | shimadzu.com |
| Injection Mode | Split | shimadzu.com |
Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the definitive identification and trace-level quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile derivatives. Following GC separation, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass fragments are detected. The fragmentation pattern provides a structural fingerprint for identification. For the related isomer N-Ethyl-p-toluenesulfonamide, characteristic ions are observed at m/z 91, 155, 65, 44, and 90. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity for non-volatile compounds without the need for derivatization. researchgate.net The analyte is separated by HPLC and then ionized, commonly using electrospray ionization (ESI), before mass analysis. For this compound, predicted mass-to-charge ratios (m/z) for common adducts in high-resolution mass spectrometry have been calculated, such as 200.07398 for the protonated molecule [M+H]+ and 222.05592 for the sodium adduct [M+Na]+. uni.lu Experimental LC-MS/MS analysis of the isomer N-Ethyl-o-toluenesulfonamide using collision-induced dissociation (HCD) provides specific fragmentation data that is crucial for structural confirmation. massbank.eu
Table 3: Mass Spectrometry Parameters and Data
| Technique | Parameter | Value/Information | Source |
|---|---|---|---|
| LC-MS (Predicted) | Compound | This compound | uni.lu |
| [M+H]+ Adduct (m/z) | 200.07398 | uni.lu | |
| [M+Na]+ Adduct (m/z) | 222.05592 | uni.lu | |
| LC-MS/MS (Experimental) | Compound | N-Ethyl-o-toluenesulfonamide | massbank.eu |
| Instrument Type | LC-ESI-QFT (Orbitrap) | massbank.eu | |
| Ionization Mode | Positive ESI | massbank.eu | |
| Fragmentation Mode | HCD | massbank.eu | |
| GC-MS (Experimental) | Compound | N-Ethyl-p-toluenesulfonamide | nih.gov |
| Ionization Mode | Electron Ionization (EI) | nih.gov |
Spectrophotometric Quantification Methods
Direct spectrophotometric quantification of this compound using UV-Vis absorption is generally not feasible for trace analysis due to a lack of a strong and specific chromophore that absorbs in a region free from matrix interference.
However, an indirect spectrophotometric method could potentially be developed. Such a method would involve a derivatization reaction where the sulfonamide is reacted with a specific reagent to produce a new, highly colored compound. The concentration of the resulting chromophore, which would be proportional to the initial analyte concentration, could then be measured using a UV-Vis spectrophotometer. While this principle is applied to other sulfonamides and related compounds, no specific derivatization reagent or validated spectrophotometric method has been published in the literature for this compound. nih.gov The development of such a method would require significant research to identify a suitable reagent and optimize reaction conditions.
Future Perspectives and Research Trajectories for 2 Ethyl N Methylbenzene 1 Sulfonamide
Emerging Applications in Material Science and Chemical Engineering
The unique molecular structure of 2-Ethyl-N-methylbenzene-1-sulfonamide, featuring both a flexible ethyl group and a polar sulfonamide moiety, suggests its potential utility as a specialty chemical in material science. Analogous compounds, particularly toluenesulfonamides, have found established roles as reactive plasticizers and flow agents in various polymer systems. penpet.comparchem.com
Future research could explore the incorporation of this compound into thermosetting resins like melamine (B1676169) and urea-formaldehyde. In these applications, it could act as a reactive plasticizer, chemically integrating into the polymer matrix to enhance flexibility and durability. penpet.com Its presence might also improve the flow properties of the resin during processing and contribute to a smoother, high-gloss finish in final products such as laminates and coatings. parchem.com
Another promising avenue is its use in polyamides and specialty coatings based on casein or shellac, where related sulfonamides are known to increase flexibility. penpet.com The specific combination of the ethyl and N-methyl groups could offer a unique balance of polarity and steric effects, potentially leading to novel performance characteristics in these materials. Furthermore, its role as a building block in organic synthesis, for creating dyes, pigments, or other specialty chemicals, remains a fertile ground for investigation. parchem.com
Table 1: Potential Material Science Applications Based on Analogous Sulfonamides
| Application Area | Function | Polymer System | Potential Benefit |
|---|---|---|---|
| Thermosetting Resins | Reactive Plasticizer / Flow Agent | Melamine, Urea-Formaldehyde | Improved flexibility and gloss |
| Engineering Plastics | Plasticizer / Antistatic Agent | Polyamides | Enhanced durability and processing |
| Coatings and Inks | Flexibility Enhancer | Nitrocellulose, Casein-based | Increased durability and adhesion |
| Adhesives | Component | Hot-melt adhesives | Modified bonding properties |
Advanced Synthetic Strategies for Complex Architectures
The development of sophisticated synthetic methodologies is crucial for exploring the full potential of this compound as a molecular building block. Modern organic synthesis offers several advanced strategies that could be employed to create complex molecular architectures featuring this sulfonamide moiety.
One key area is the advancement of catalytic N-alkylation reactions. Traditional methods often rely on harsh conditions and stoichiometric reagents. nih.gov Newer, more atom-economical approaches, such as the "borrowing hydrogen" method using iron or manganese catalysts, allow for the N-alkylation of sulfonamides with alcohols, which are readily available and produce water as the only byproduct. ionike.comorganic-chemistry.org These methods could be adapted for the synthesis of this compound and its derivatives with high efficiency and sustainability.
Furthermore, late-stage functionalization (LSF) presents a powerful tool for diversifying complex molecules. ox.ac.ukacs.orgnih.gov Techniques that allow for the conversion of the sulfonamide group itself into other functionalities could dramatically expand its utility. For instance, methods for the reductive deamination of primary sulfonamides to sulfinates open up pathways to a variety of other sulfur-based functional groups. chemrxiv.org Photocatalytic approaches that activate sulfonamides to form sulfonyl radical intermediates also enable novel carbon-sulfur bond formations. ox.ac.ukacs.orgnih.gov Applying these LSF strategies to molecules containing the this compound core could rapidly generate libraries of analogues for screening in various applications.
Table 2: Comparison of Synthetic Strategies for N-Alkylated Sulfonamides
| Synthetic Strategy | Description | Advantages | Potential Application |
|---|---|---|---|
| Classical Alkylation | Reaction of a sulfonamide with an alkyl halide. nih.gov | Well-established procedures. | Basic synthesis of derivatives. |
| Catalytic N-Alkylation (Borrowing Hydrogen) | Catalyst (e.g., Fe, Mn) enables reaction of sulfonamides with alcohols. ionike.comorganic-chemistry.org | High atom economy, uses green reagents. | Efficient and sustainable synthesis. |
| Late-Stage Functionalization (LSF) | Modification of the sulfonamide group in a complex molecule. ox.ac.ukacs.orgnih.gov | Allows for rapid diversification of drug candidates. | Creating molecular libraries for screening. |
| Photocatalysis | Uses light to generate reactive sulfonyl radical intermediates. ox.ac.ukacs.orgnih.gov | Mild reaction conditions, unique reactivity. | Accessing novel chemical space. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular discovery by enabling the rapid in silico design and property prediction of novel compounds. mit.edu These computational tools can significantly accelerate the research and development of molecules like this compound by predicting their properties and suggesting synthetic pathways.
Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of sulfonamides with their physicochemical properties, such as solubility, melting point, or plasticizing efficiency. researchgate.net By training ML algorithms on datasets of known sulfonamides, researchers can build models that predict the performance of novel, untested structures like this compound. researchgate.netnih.gov
Moreover, generative AI models can design entirely new molecules with optimized target properties. mit.edu By defining desired characteristics—for example, high thermal stability and specific polarity for a new plasticizer—a generative model could propose novel sulfonamide structures, including derivatives of this compound, that are most likely to meet these criteria. These approaches not only speed up the discovery process but also have the potential to uncover non-intuitive molecular designs that might be missed through traditional research methods. researchgate.net
Table 3: Role of AI and Machine Learning in Sulfonamide Research
| AI/ML Approach | Function | Application in Compound Design |
|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Predicts properties based on molecular structure. researchgate.net | Forecasting the material or biological properties of new sulfonamides. |
| Random Forest / Artificial Neural Network | Classifies molecules based on structural fingerprints. researchgate.net | Identifying potential sulfonamide-like molecules from large chemical databases. |
| Generative Adversarial Networks (GANs) | Designs novel molecular structures with desired properties. mit.edu | Creating new sulfonamide candidates for specific applications (e.g., drugs, materials). |
| Reaction Prediction Models | Suggests synthetic routes for target molecules. | Optimizing the synthesis of complex sulfonamide derivatives. |
Exploration of Novel Biological Pathways and Therapeutic Modalities
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents. ontosight.ai This historical success provides a strong rationale for investigating the biological activity of this compound and its derivatives.
A primary area of investigation would be its potential as an enzyme inhibitor . Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. tandfonline.comnih.gov Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer. nih.gov The specific substitution pattern of this compound could confer selectivity for different CA isozymes, a key aspect of modern drug design. Other enzyme families, such as proteases and kinases, are also potential targets for novel sulfonamide-based inhibitors. nih.gov
While many traditional sulfa drugs target folic acid synthesis in bacteria, leading to antimicrobial effects, the N-substituted nature of this compound might lead to different mechanisms of action. youtube.comontosight.ai Research could explore its activity against a panel of microbial pathogens, including drug-resistant strains. Furthermore, studies on related N-alkyl sulfonamides have revealed potential lipoxygenase inhibition and activity against various mammalian cell lines, suggesting possible applications in anti-inflammatory or anticancer research. rsc.orgnih.gov
Table 4: Potential Biological Targets for Sulfonamide Derivatives
| Enzyme/Pathway | Therapeutic Area | Basis for Investigation |
|---|---|---|
| Carbonic Anhydrases (CAs) | Glaucoma, Epilepsy, Oncology nih.gov | The sulfonamide group is a classic zinc-binding motif for CA inhibitors. tandfonline.com |
| Dihydropteroate Synthase | Antibacterial | The foundational mechanism of action for sulfa drugs. youtube.com |
| Proteases (e.g., HIV protease, MMPs) | Antiviral, Oncology | The sulfonamide moiety can interact with active site residues. nih.gov |
| Lipoxygenase | Anti-inflammatory | Demonstrated activity in related N-alkyl sulfonamide structures. nih.gov |
Environmental Fate and Degradation Studies
Understanding the environmental impact of a chemical is critical for its responsible development and application. For this compound, future research must include comprehensive studies on its environmental fate and degradation pathways. Insights can be drawn from existing research on analogous compounds like p-toluenesulfonamide (B41071) and various sulfonamide antibiotics.
Biodegradation is a key process for the removal of organic compounds from the environment. Studies on p-toluenesulfonamide have shown that certain bacteria, such as Pseudomonas species, can utilize it as a source of carbon, nitrogen, and sulfur. oup.comnih.govoup.com The typical degradation pathway involves the initial oxidation of the alkyl side-chain (the methyl group in p-toluenesulfonamide), followed by further enzymatic breakdown. oup.comnih.gov It is plausible that this compound could be degraded via a similar pathway, starting with the oxidation of its ethyl group.
Photodegradation is another important environmental attenuation mechanism, particularly in sunlit surface waters. Research on sulfonamide antibiotics has demonstrated that they can be degraded by simulated sunlight, with the primary pathways being the cleavage of the sulfonamide bond and the extrusion of sulfur dioxide (SO₂). fao.orgresearchgate.net The rate of photodegradation is often influenced by environmental factors such as pH and the presence of other substances in the water. iwaponline.com Advanced oxidation processes, such as UV irradiation in the presence of persulfate, have also been shown to be effective in degrading sulfonamides. mdpi.comnih.gov Similar studies would be essential to determine the persistence and transformation products of this compound in aquatic environments.
Table 5: Environmental Degradation Pathways for Related Sulfonamides
| Degradation Process | Mechanism | Key Findings from Analogues |
|---|---|---|
| Biodegradation | Microbial metabolism (e.g., by Pseudomonas sp.). oup.comnih.gov | Initiated by oxidation of the alkyl side chain. oup.comnih.govoup.com |
| Direct Photolysis | Degradation by sunlight. | Involves cleavage of the S-N bond and SO₂ extrusion. fao.orgresearchgate.net |
| Advanced Oxidation (e.g., UV/Persulfate) | Generation of highly reactive radicals. | Effective for mineralization of sulfonamides. mdpi.comnih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Ethyl-N-methylbenzene-1-sulfonamide, and what are their key mechanistic considerations?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. A two-step approach is often used: (1) sulfonation of ethylbenzene derivatives using chlorosulfonic acid, followed by (2) nucleophilic substitution with methylamine. Mechanistically, the sulfonation step requires precise temperature control (0–5°C) to avoid polysubstitution, while the amination step benefits from polar aprotic solvents (e.g., DMF) to enhance nucleophilicity . Alternative routes may employ transition-metal catalysis (e.g., Et₂Zn) for intramolecular hydroamination, as demonstrated in analogous sulfonamide syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer :
- 1H/13C NMR : Assignments rely on splitting patterns (e.g., ethyl group triplets at δ ~1.2–1.5 ppm) and aryl proton deshielding due to the electron-withdrawing sulfonamide group .
- FT-IR : Confirm sulfonamide S=O stretches (~1370 cm⁻¹ and ~1160 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+Na]+) with <5 ppm error .
Validation involves cross-referencing with elemental analysis (C, H, N, S) and comparison to structurally similar sulfonamides .
Q. What biological activities have been reported for sulfonamide derivatives, and how are these assays designed?
- Methodological Answer : Sulfonamides exhibit antimicrobial, anticancer, and anti-inflammatory activities. For example:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests using broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Controls include reference drugs (e.g., sulfamethoxazole for antimicrobials) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for sulfonamide derivatives across different studies?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions : pH, temperature, and solvent (e.g., DMSO concentration) affect compound solubility and stability .
- Structural Purity : Impurities (e.g., unreacted precursors) can skew results; validate via HPLC or TLC .
- Substituent Effects : Minor structural changes (e.g., para vs. ortho substitution) drastically alter bioactivity. Use SAR studies to isolate critical functional groups .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- Directing Groups : The sulfonamide group is meta-directing; leverage this to predict substitution sites. For example, nitration favors the meta position relative to the sulfonamide .
- Steric Effects : The ethyl group at position 2 may hinder ortho substitution. Computational modeling (DFT) can predict reactivity patterns .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance electrophile activation and selectivity .
Q. How can computational methods predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase for antimicrobial activity) using AutoDock Vina .
- QSAR Models : Develop regression models correlating electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD plots) to prioritize derivatives for synthesis .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow crystallization and improve crystal quality .
- Hydrogen Bonding : The sulfonamide N–H group facilitates crystal packing; exploit this by annealing crystals at controlled humidity .
- X-ray Diffraction : Resolve disorder in the ethyl group by collecting data at low temperature (100 K) .
Data Analysis and Validation
Q. How should researchers validate contradictory spectral data (e.g., unexpected NMR shifts) in sulfonamide derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify splitting patterns .
- Cross-Study Comparison : Benchmark against crystallographic data (e.g., C–S bond lengths from Acta Crystallographica reports) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
